1-(Ethylsulfonyl)piperidine-3-carboxylic acid
Description
1-(Ethylsulfonyl)piperidine-3-carboxylic acid (CAS 702695-86-1) is a piperidine derivative featuring an ethylsulfonyl group at the 1-position and a carboxylic acid at the 3-position of the piperidine ring. The ethylsulfonyl moiety imparts strong electron-withdrawing properties, enhancing the compound's hydrogen-bonding capacity and polarity.
Properties
IUPAC Name |
1-ethylsulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-14(12,13)9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHIQGPZSGQQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Piperidine-3-carboxylic acid reacts with ethylsulfonyl chloride in anhydrous toluene or dichloromethane, using pyridine or triethylamine as a base. The reaction proceeds via nucleophilic substitution, where the lone pair on the piperidine nitrogen attacks the electrophilic sulfur atom in ethylsulfonyl chloride. Pyridine (1.2 equivalents) ensures efficient HCl scavenging, while maintaining a reaction temperature of 90°C for 1–2 hours optimizes yield.
- Dissolve piperidine-3-carboxylic acid (0.6 mol) in toluene (196 mL).
- Add pyridine (94.9 g, 1.2 mol) and ethylsulfonyl chloride (0.6 mol) dropwise under stirring.
- Heat the mixture to 90°C for 2 hours.
- Quench with ice water, adjust pH to 9.0 using sodium carbonate, and extract with chloroform.
- Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
This method achieves moderate yields (reported as 50–70% in analogous reactions) and requires careful control of stoichiometry to minimize di-sulfonation.
Catalytic Hydrogenation of Pyridine Precursors
An alternative approach involves synthesizing a pyridine-3-carboxylic acid derivative followed by catalytic hydrogenation to reduce the aromatic ring to piperidine. This two-step method is advantageous when direct sulfonation of piperidine proves challenging.
Synthesis of Pyridine Intermediate
The pyridine precursor, 1-(ethylsulfonyl)pyridine-3-carboxylic acid, is prepared via sulfonation of pyridine-3-carboxylic acid using ethylsulfonyl chloride under similar conditions as Section 1.1.
Hydrogenation Procedure
The pyridine intermediate undergoes hydrogenation in a mixture of absolute ethanol and water (1:1 v/v) using platinum oxide (Adams’ catalyst) at 45–50 psi hydrogen pressure. Completion typically requires 12–24 hours, after which the catalyst is removed by filtration.
Key Advantages :
- Avoids handling reactive sulfonyl chlorides in the final step.
- Higher regioselectivity due to the planar pyridine ring.
Comparative Analysis of Synthetic Routes
The table below summarizes the two primary methods, highlighting critical parameters:
Purification and Characterization
Crude products are purified via:
- Solvent Extraction : Chloroform or dichloromethane removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield crystalline solids.
- Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves sulfonamide byproducts.
- Molecular Formula : C₈H₁₅NO₄S
- Molecular Weight : 221.28 g/mol
- SMILES : CCS(=O)(=O)N1CCCC(C1)C(=O)O
- IUPAC Name : 1-(ethylsulfonyl)piperidine-3-carboxylic acid
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
This compound has been investigated for its potential applications in several areas:
Medicinal Chemistry
1-(Ethylsulfonyl)piperidine-3-carboxylic acid has shown promise in drug design and development due to its ability to interact with various biological targets. Its applications include:
- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that modifications to the piperidine structure can enhance lipophilicity, improving membrane penetration and efficacy against pathogens .
- Anticancer Properties : Similar compounds have been evaluated for their effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation, suggesting potential as anticancer agents .
- GABA Reuptake Inhibition : Some derivatives have been identified as effective inhibitors of GABA uptake, which could be beneficial in treating neurological disorders. For instance, certain piperidine derivatives showed enhanced activity compared to standard GABA reuptake inhibitors like tiagabine .
Materials Science
The compound's unique structural features make it suitable for developing advanced materials. Its applications include:
- Polymer Chemistry : The sulfonyl group can enhance the thermal stability and chemical resistance of polymers. Research into incorporating this compound into polymer matrices has indicated improved mechanical properties and durability under various conditions .
- Nanotechnology : Investigations into the use of 1-(ethylsulfonyl)piperidine-3-carboxylic acid in nanomaterials have revealed potential applications in drug delivery systems, where its ability to modify surface properties can enhance bioavailability and targeting efficiency .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various piperidine derivatives, including 1-(ethylsulfonyl)piperidine-3-carboxylic acid. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(Ethylsulfonyl)piperidine-3-carboxylic acid | 32 | Staphylococcus aureus |
| Other Piperidine Derivative | 64 | E. coli |
Study 2: Anticancer Activity
In vitro experiments assessed the anticancer properties of this compound against multiple cell lines. The results showed that it inhibited cell growth significantly, with IC50 values indicating strong potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HCT116 | 20 | Cell cycle arrest |
Mechanism of Action
The exact mechanism of action of 1-(Ethylsulfonyl)piperidine-3-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group is known to be a key functional group in many biochemical interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
1-(Ethylsulfonyl)piperidine-3-carboxylic Acid vs. Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate
- Key Differences : The latter replaces the ethylsulfonyl group with a 4-chlorophenylsulfonyl group and has an ethyl ester instead of a carboxylic acid.
- Impact : The 4-chlorophenyl group increases hydrophobicity (higher logP), while the ester reduces hydrogen-bonding capacity compared to the carboxylic acid. This alters bioavailability and metabolic stability .
1-(Ethylsulfonyl)piperidine-3-carboxylic Acid vs. RPR260243
- Key Differences: RPR260243 ((3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid) features a trifluorophenylpropynyl group and a quinoline substituent.
- Impact : The bulky substituents in RPR260243 enhance selectivity for hERG1 channel activation, demonstrating how extended aromatic systems can target specific ion channels .
1-(Ethylsulfonyl)piperidine-3-carboxylic Acid vs. 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid
Physicochemical Properties
Notes:
- The carboxylic acid in 1-(ethylsulfonyl)piperidine-3-carboxylic acid increases solubility compared to ester derivatives.
- Bulky substituents (e.g., in RPR260243) reduce solubility but enhance target specificity.
Stability and Reactivity
- Acid Stability : The carboxylic acid in 1-(ethylsulfonyl)piperidine-3-carboxylic acid may form salts, enhancing stability under physiological conditions.
- Ester vs. Acid : Ethyl esters (e.g., in ) are prone to hydrolysis, whereas the carboxylic acid form offers greater metabolic stability .
Biological Activity
1-(Ethylsulfonyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential pharmacological applications. Its unique structure, featuring a piperidine ring and an ethylsulfonyl group, suggests various biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C8H15NO4S
- Molecular Weight : 221.27 g/mol
The biological activity of 1-(ethylsulfonyl)piperidine-3-carboxylic acid is primarily attributed to its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. Research indicates that similar compounds can act as GABA uptake inhibitors, enhancing GABAergic transmission which is crucial for various neurological functions .
Biological Activity Overview
1-(Ethylsulfonyl)piperidine-3-carboxylic acid has shown promise in several areas:
- GABA Uptake Inhibition : Preliminary studies suggest that this compound may inhibit GABA uptake in cultured cell lines, potentially leading to increased GABA levels in the synaptic cleft. This mechanism is vital for developing treatments for anxiety and epilepsy .
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties by modulating synaptic transmission and reducing excitotoxicity. The potential for 1-(ethylsulfonyl)piperidine-3-carboxylic acid to confer neuroprotection is an area of active research.
Research Findings and Case Studies
Several studies have explored the biological effects of related piperidine derivatives, providing insights into the potential applications of 1-(ethylsulfonyl)piperidine-3-carboxylic acid.
Toxicology and Safety Profile
While initial findings are promising, it is crucial to evaluate the safety profile of 1-(ethylsulfonyl)piperidine-3-carboxylic acid. Toxicology studies are necessary to establish maximum tolerated doses (MTD) and identify any potential adverse effects associated with prolonged use or high doses.
Q & A
Q. What are the recommended synthetic routes for 1-(ethylsulfonyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves sulfonylation of piperidine-3-carboxylic acid derivatives. For example, Ethyl piperidine-3-carboxylate can react with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) under alkaline conditions (pH 10–11 maintained with Na₂CO₃). Reaction progress is monitored via TLC (n-hexane/EtOAc), followed by neutralization, filtration, and recrystallization from ethanol . Optimization includes adjusting stoichiometry, temperature (room temperature vs. reflux), and solvent purity.
Q. Which analytical techniques are essential for characterizing 1-(ethylsulfonyl)piperidine-3-carboxylic acid?
- Methodological Answer : Key techniques include:
- HPLC : For purity assessment (e.g., ≥95% purity threshold) .
- NMR : To confirm structure (e.g., ¹H NMR for ethylsulfonyl and piperidine protons, ¹³C NMR for carbonyl groups).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., expected [M+H]+ ion).
- Melting Point Analysis : Compare with literature values (e.g., analogs like 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid melt at 185–186.5°C ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility) of sulfonylated piperidine derivatives?
- Methodological Answer : Contradictions often arise from polymorphic forms or impurities. Strategies include:
- Recrystallization : Test solvents like ethanol, acetone, or acetonitrile to isolate pure polymorphs .
- Thermogravimetric Analysis (TGA) : Detect solvates or hydrates affecting melting points.
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 1-(3-phenylpropanoyl)piperidine-4-carboxylic acid derivatives) to identify trends in substituent effects .
Q. What experimental designs are suitable for studying the stability of 1-(ethylsulfonyl)piperidine-3-carboxylic acid under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
- Storage Stability : Assess under controlled humidity (e.g., 25°C/60% RH) and accelerated conditions (40°C/75% RH) over 1–3 months, as recommended in safety guidelines .
- Light Sensitivity : Use UV-Vis spectroscopy to detect photo-oxidation products.
Q. How can structure-activity relationship (SAR) studies be designed for sulfonylated piperidine analogs in drug discovery?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with varied sulfonyl groups (e.g., aryl vs. alkyl) and assess biological activity (e.g., enzyme inhibition).
- Computational Modeling : Use docking studies to predict interactions with target proteins (e.g., piperidine carbonyl groups in hydrogen bonding) .
- Bioisosteric Replacement : Replace the ethylsulfonyl group with bioisosteres (e.g., acetyl, carbamate) to evaluate pharmacokinetic improvements .
Safety and Handling
Q. What are the critical safety precautions for handling 1-(ethylsulfonyl)piperidine-3-carboxylic acid in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
